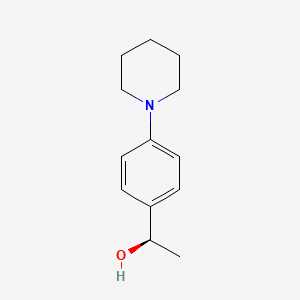
(1R)-1-(4-piperidin-1-ylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is a chiral compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Introduction of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through reduction of the corresponding ketone or aldehyde using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol may involve large-scale hydrogenation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Ketones or aldehydes derived from the ethan-1-ol moiety.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
科学研究应用
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol has several scientific research applications:
作用机制
The mechanism of action of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Phenylethanol: Contains a phenyl group and an ethan-1-ol moiety but lacks the piperidine ring.
Piperine: A naturally occurring alkaloid with a piperidine ring, found in black pepper.
Uniqueness
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the combination of a piperidine ring with a phenyl and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
(1R)-1-(4-piperidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m1/s1 |
InChI 键 |
ZVMGBRBCWHTNKR-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCCC2)O |
规范 SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


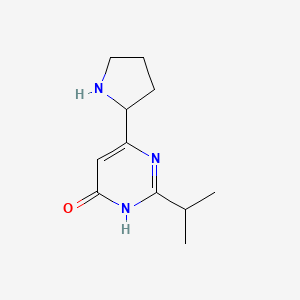
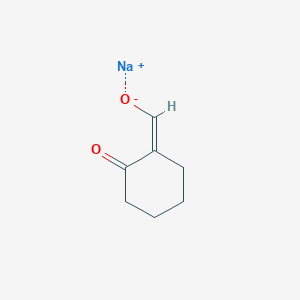
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)

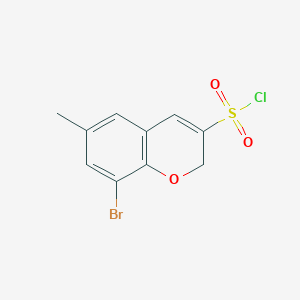
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
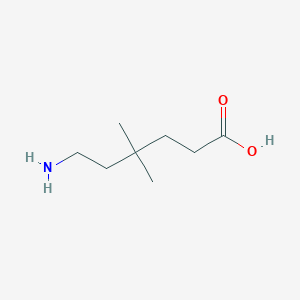

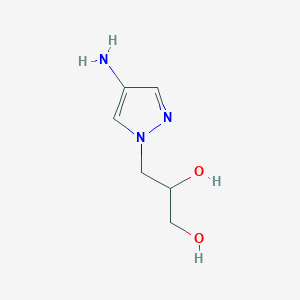
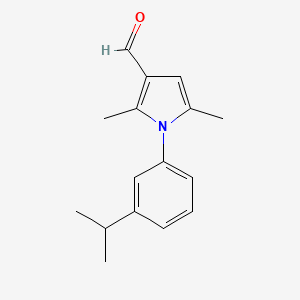
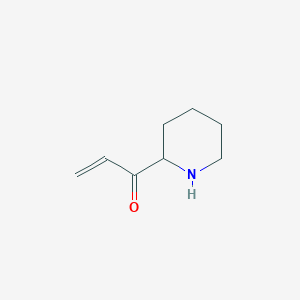
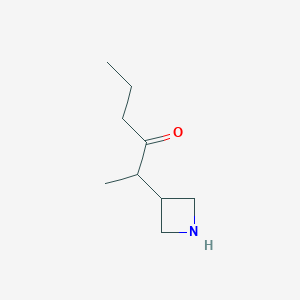
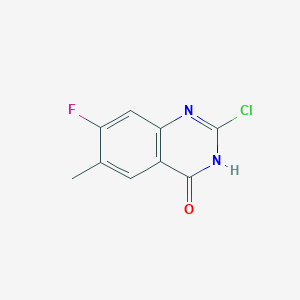
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
